2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid

説明

Molecular Architecture and Crystallographic Analysis

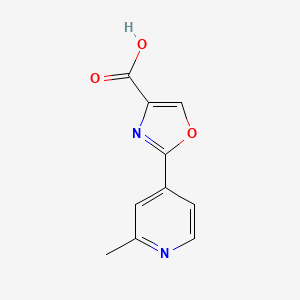

The molecular framework of 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid presents a fascinating example of heterocyclic conjugation between two distinct aromatic systems. The compound possesses the molecular formula C₁₀H₈N₂O₃ with a molecular weight of 204.18 grams per mole, establishing it as a moderately sized heterocyclic carboxylic acid. The structural arrangement features a 1,3-oxazole ring system directly connected to a 2-methylpyridin-4-yl substituent, creating an extended π-conjugated framework that influences both its physical properties and chemical reactivity patterns.

The canonical Simplified Molecular Input Line Entry System representation reveals the complete connectivity pattern as CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)O, demonstrating the precise attachment of the methylpyridine moiety to the oxazole core. This structural motif creates a planar or near-planar molecular geometry that facilitates electronic delocalization across both ring systems. The presence of multiple nitrogen atoms and the carboxylic acid functionality introduces significant dipolar character to the molecule, influencing its solid-state packing arrangements and intermolecular interactions.

Crystallographic investigations of related oxazole derivatives provide valuable insights into the expected solid-state behavior of this compound. Oxazole-containing structures typically exhibit planar ring geometries with minimal dihedral angles between aromatic systems, as demonstrated in similar five-membered heterocycles where dihedral angles range from 0.001 to 8.426 degrees. The carboxylic acid functionality at the 4-position of the oxazole ring introduces hydrogen bonding capabilities that significantly influence crystal packing patterns and intermolecular association behavior.

特性

IUPAC Name |

2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-7(2-3-11-6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLDHJQEIFNERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256786-78-3 | |

| Record name | 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with appropriate reagents to form the oxazole ring. One common method involves the cyclization of 2-methyl-4-pyridinecarboxylic acid with an isocyanate under acidic conditions to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

化学反応の分析

Carboxylic Acid-Derived Reactions

The carboxylic acid group facilitates classical acid-driven reactions:

Heterocyclic Ring Reactivity

The oxazole and pyridine rings exhibit distinct reactivity:

Oxazole Ring

-

Electrophilic Substitution : Limited due to electron-deficient nature. Reactions typically occur at the 5-position.

-

Nucleophilic Attack : Oxazole’s C2 may react with strong nucleophiles (e.g., Grignard reagents), though steric hindrance from the pyridine substituent may limit accessibility.

Pyridine Ring

-

Methyl Group Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the 2-methyl group to a carboxylic acid, yielding 2-carboxypyridine-oxazole derivatives.

-

Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) for catalytic applications .

Regioselective Functionalization

The compound’s structure allows targeted modifications:

| Target Site | Reaction | Example Application |

|---|---|---|

| C4 (Oxazole) | Halogenation (NBS, DMF) | Introduces bromine for cross-coupling (Suzuki reactions). |

| Pyridine C3/C5 | Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | Nitro groups enable further reduction to amines. |

Mechanistic Insights

-

Amidation : HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, reacting with amines to form stable amides .

-

Oxazole Ring Stability : Resists ring-opening under mild conditions but may degrade in strongly acidic/basic media.

Research Limitations

While analogous oxazole-carboxylic acids (e.g., trifluoromethyl variants ) inform reactivity trends, direct literature on this compound remains sparse. Experimental validation is critical for confirming hypothesized pathways.

科学的研究の応用

Pharmaceutical Development

One of the most promising applications of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid is in drug discovery and development. Its structural features suggest potential activity against various biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. Studies have shown that oxazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. Investigating the specific effects of this compound on cancer cell lines could yield significant insights into its therapeutic potential.

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems suggests that it could be developed into a novel agrochemical product.

Case Study: Herbicidal Activity

Similar compounds have been evaluated for their herbicidal activity against various weed species. Preliminary studies on related oxazole derivatives have demonstrated effective inhibition of weed growth, indicating that this compound warrants investigation for similar applications.

Material Science

The incorporation of heterocycles like oxazoles into polymer matrices can enhance the thermal and mechanical properties of materials. This compound could be explored as an additive in polymer synthesis to improve material performance.

Case Study: Polymer Composites

Research has shown that adding oxazole-based compounds to polymers can improve their thermal stability and mechanical strength. Future studies could focus on synthesizing polymer composites containing this compound and evaluating their properties for industrial applications.

作用機序

The mechanism of action of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Research Findings and Implications

- Solubility and Stability : The target compound’s solubility profile (DMSO-compatible) and storage flexibility make it preferable over analogs like 2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, which may require specialized solvents .

- Biological Activity : The methylpyridinyl moiety in the target compound is critical for kinase inhibition, as evidenced by its selection over phenyl or thiophene derivatives in lead optimization studies .

- Synthetic Versatility : Compared to 5-(tert-butyl)-1,3-oxazole-4-carboxylic acid (used in regioselective bromination ), the target compound’s pyridinyl group allows for diverse functionalization via cross-coupling reactions .

生物活性

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid (CAS: 1256786-78-3) is an organic compound with significant potential in medicinal chemistry. This compound belongs to the oxazole family, which has been extensively studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its unique structure allows it to interact with biological targets effectively.

The chemical formula for this compound is C₁₀H₈N₂O₃, with a molecular weight of 204.19 g/mol. The compound appears as a powder and is stable at room temperature. Its structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.19 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate its effectiveness against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC₅₀ value of approximately 15.63 µM, comparable to that of Tamoxifen (IC₅₀ = 10.38 µM) .

- HCT116 (Colon Cancer) : The compound showed promising activity with an IC₅₀ value of around 0.39 µM .

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and modulation of p53 expression levels.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner.

- Inhibition of Key Kinases : Similar compounds have shown inhibition of Aurora-A kinase and other critical signaling pathways involved in cell proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other derivatives in the oxazole family:

| Compound Name | IC₅₀ (µM) | Cancer Type |

|---|---|---|

| This compound | 15.63 | MCF-7 (Breast Cancer) |

| Doxorubicin | 10.38 | MCF-7 (Breast Cancer) |

| Pyrazole Derivative | 0.39 | HCT116 (Colon Cancer) |

Safety and Toxicology

Safety data indicate that this compound may cause skin irritation and serious eye irritation (H315, H319). Precautionary measures should be taken when handling this compound to minimize exposure .

Future Directions and Case Studies

Further research is necessary to explore the full therapeutic potential of this compound. Case studies focusing on structural modifications could yield derivatives with enhanced potency and selectivity for specific cancer types. Additionally, in vivo studies are essential to evaluate its pharmacokinetics and long-term safety profile.

Q & A

Q. What are the common synthetic routes for 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid?

A widely used method involves the hydrolysis of ester precursors. For example, this compound ethyl ester can undergo saponification under alkaline conditions (e.g., NaOH/ethanol) to yield the carboxylic acid derivative with high purity (>98%) . Alternatively, cyclization reactions using catalysts like palladium or copper in solvents such as DMF or toluene are effective for constructing the oxazole ring . Optimization of reaction conditions (temperature, solvent, catalyst) is critical to achieving yields above 80%.

Q. How is the compound characterized for structural confirmation and purity?

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm the connectivity of the oxazole and pyridine rings. For example, the pyridinyl protons resonate at δ 8.5–8.7 ppm, while oxazole protons appear at δ 8.2–8.4 ppm .

- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection at 254 nm. A purity of ≥98% is typically required for biological assays .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 220.08 (CHNO) .

Q. What protocols are recommended for purity assessment and handling impurities?

Impurity profiling involves LC-MS to identify byproducts, such as unreacted ester intermediates or oxidation derivatives. Pharmacopeial guidelines recommend using certified reference materials (CRMs) and spiking experiments to validate analytical methods . For instance, unidentified impurities should be quantified at <0.1% using area normalization in HPLC .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

In vitro bioactivity assays include:

- Vasoactivity Studies: Testing at concentrations of 1–100 μM in isolated aortic segments to assess vasodilation/constriction. Derivatives of this scaffold have shown vasoactive effects at 50–100 μM .

- Enzyme Inhibition Assays: Screen against kinases or proteases using fluorescence-based kits (e.g., ATP depletion assays). IC values are calculated using nonlinear regression .

Q. What crystallographic methods are suitable for determining its 3D structure?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018) is the gold standard. Key steps include:

Q. How can computational modeling predict its molecular interactions?

- Docking Studies: Use AutoDock Vina to model binding to target proteins (e.g., kinases). The oxazole-carboxylic acid moiety often participates in hydrogen bonding with active-site residues .

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap) .

Q. How should researchers resolve contradictions in experimental data?

- Reproducibility Checks: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 25°C).

- Meta-Analysis: Compare results with structurally similar compounds, such as 2-phenyl-1,3-oxazole-4-carboxylic acid derivatives, to identify trends .

- Error Source Identification: Validate instrumentation (e.g., NMR shimming, HPLC column calibration) .

Q. What strategies mitigate challenges in impurity profiling during synthesis?

- Scale-Up Optimization: Use flow chemistry to reduce side reactions (e.g., dimerization).

- Chromatographic Separation: Employ preparative HPLC with a C18 column (gradient: 5–95% acetonitrile in water) to isolate minor impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。